molecular formula C3H9ISi B154268 Iodotrimethylsilane CAS No. 16029-98-4

Iodotrimethylsilane

Cat. No.: B154268
CAS No.: 16029-98-4
M. Wt: 200.09 g/mol
InChI Key: CSRZQMIRAZTJOY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Iodotrimethylsilane (ITMS) is a versatile organosilicon compound used in organic synthesis . It primarily targets organic compounds containing oxygen, forming a strong silicon-oxygen bond . It also targets heteroaryl C-halogen bonds, facilitating their reductive cleavage .

Mode of Action

ITMS acts as a strong electrophile and is stable due to its silicon atom . It serves as a coupling partner in cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds . It also plays a crucial role in the reductive cleavage of heteroaryl C-halogen bonds .

Biochemical Pathways

ITMS affects several biochemical pathways. It is used for the dealkylation of compounds like lactones, ethers, acetals, and carbamates, and as a trimethylsilylating agent for the synthesis of silyl imino esters, alkyl, and alkenyl silanes . In nucleosidation, ITMS introduces iodine atoms into nucleosides, creating modified nucleosides for biomedical research and drug development .

Pharmacokinetics

Its physical properties, such as being a colorless or pale yellow liquid with a pungent odor , and its stability due to its silicon atom , suggest that it may have unique absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The action of ITMS results in the formation of new compounds. For instance, it can introduce iodine atoms into organic molecules , form silyl imino esters , and create modified nucleosides . It can also facilitate the synthesis of complex organic molecules by enabling the formation of carbon-carbon or carbon-heteroatom bonds .

Action Environment

The action of ITMS can be influenced by environmental factors. For instance, its reactivity may be enhanced in the presence of a suitable catalyst or base . It is also worth noting that ITMS is known for its corrosive nature, capable of causing severe burns to the skin and eyes, emphasizing the necessity for proper personal protective equipment such as gloves and safety goggles . Therefore, it is crucial to handle ITMS in well-ventilated areas .

Comparison with Similar Compounds

Properties

IUPAC Name

iodo(trimethyl)silane
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InChI

InChI=1S/C3H9ISi/c1-5(2,3)4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRZQMIRAZTJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)I
Source PubChem
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Molecular Formula

C3H9ISi
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DSSTOX Substance ID

DTXSID4065997
Record name Silane, iodotrimethyl-
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Molecular Weight

200.09 g/mol
Source PubChem
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Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name Iodotrimethylsilane
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CAS No.

16029-98-4
Record name Trimethylsilyl iodide
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Record name Iodotrimethylsilane
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Record name Silane, iodotrimethyl-
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Record name Iodotrimethylsilane
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Record name Iodotrimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does iodotrimethylsilane interact with esters, leading to their cleavage?

A1: this compound exhibits strong oxygenophilicity due to its hard acid (Me3Si) - soft base (I) bond. [] It interacts with the carbonyl oxygen of esters, activating the carbonyl carbon towards nucleophilic attack. The trimethylsilyl group then acts as a leaving group, leading to the formation of a silyl ester and an alkyl iodide. [, ]

Q2: Can you provide an example of a specific transformation involving this compound and its effect on the target molecule?

A2: this compound regiospecifically deoxygenates the dihydroxyacetone moiety at C-17 of corticoid steroids. For example, treatment of corticoids containing the C(17)(OH)–C(20)(O)-C(21)H2OH group with this compound results in the formation of 21-hydroxy-20-ketones in high yields. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C3H9ISi and a molecular weight of 200.13 g/mol.

Q4: Are there any spectroscopic data available to characterize this compound?

A4: Yes, experimental and theoretical studies have characterized this compound using electron diffraction for gas-phase structure determination, as well as infrared and Raman spectroscopy for vibrational spectra analysis. These findings are supported by ab initio calculations. []

Q5: What are the stability considerations for this compound?

A5: this compound is highly reactive and moisture-sensitive. It decomposes upon contact with water. It should be stored under an inert atmosphere.

Q6: Are there alternative reagents to this compound for specific applications?

A6: Yes, depending on the specific transformation, alternatives to this compound exist. For example, chlorotrimethylsilane/sodium iodide mixtures in acetonitrile can be used for cleaving esters, lactones, carbamates, and ethers. This system proves advantageous as it cleaves ethers more readily and converts alcohols to iodides more rapidly compared to this compound alone. []

Q7: What is the role of this compound in conjugate addition reactions?

A7: this compound acts as a promoter in conjugate additions of organocopper reagents to α,β-unsaturated carbonyl compounds. It facilitates the formation of a reactive copper species that adds to the β-carbon of the unsaturated system. [, ]

Q8: Are there any limitations to using this compound in organic synthesis?

A8: While this compound is a versatile reagent, it has some limitations. For example, in the this compound-promoted conjugate addition of alkylcopper compounds to enoyl-amides, high yields are achieved, but the diastereoselectivity remains moderate. []

Q9: Can you provide examples of specific reactions where this compound plays a crucial role?

A9: Certainly! this compound is vital in various transformations:

  • Cleavage of Protecting Groups: It effectively cleaves methyl ethers, such as converting cyclohexyl methyl ether to cyclohexanol. []
  • Hydrodehalogenation: It facilitates the removal of halogen atoms alpha to ketones, converting α-haloketones to ketones. []
  • Deoxygenation of α-ketols: It enables the conversion of α-ketols to ketones. []
  • Cross-Aldol Condensation: It mediates the synthesis of α,α′-bis(substituted benzylidene)cycloalkanones from ketones, aldehydes, and urea. []
  • Cyclization Reactions: It promotes the cyclization of 6-alkynal acetals. []

Q10: Has computational chemistry been used to study this compound and its reactions?

A10: Yes, computational methods, such as DFT calculations, have been employed to study the molecular structure and vibrational spectra of this compound. These calculations provide insights into its reactivity and can guide the development of new synthetic methods. []

Q11: How do structural modifications of this compound affect its reactivity?

A11: Replacing iodine with other halogens like bromine in bromotrimethylsilane can lead to differences in reactivity and selectivity. While generally less reactive than this compound, bromotrimethylsilane can be advantageous in specific transformations. []

Q12: What are the common methods for preparing this compound?

A12: this compound can be prepared by reacting hexamethyldisilane with iodine. [, ] Another method involves reacting chlorotrimethylsilane with sodium iodide in acetonitrile to generate this compound in situ. [, ]

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